2,2,3,3-Tetramethylbutyl nitrate
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Overview
Description
2,2,3,3-Tetramethylbutyl nitrate is an organic compound with the molecular formula C8H17NO3. It is a nitrate ester derived from 2,2,3,3-tetramethylbutanol. This compound is known for its unique structural configuration, which includes a nitrate group attached to a highly branched alkyl chain. The compound’s molecular weight is 175.2255 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetramethylbutyl nitrate typically involves the nitration of 2,2,3,3-tetramethylbutanol. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the nitrate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylbutyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrate group to an amine or hydroxylamine.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
2,2,3,3-Tetramethylbutyl nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethylbutyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound interacts with molecular targets such as soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation .
Comparison with Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking the nitrate group.
tert-Butyl isocyanide: An organic compound with a similar branched alkyl chain but containing an isocyanide group instead of a nitrate group.
Uniqueness: 2,2,3,3-Tetramethylbutyl nitrate is unique due to its nitrate ester functionality, which imparts distinct chemical reactivity and potential biological activity. Its branched structure also contributes to its stability and specific physical properties .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbutyl nitrate |
InChI |
InChI=1S/C8H17NO3/c1-7(2,3)8(4,5)6-12-9(10)11/h6H2,1-5H3 |
InChI Key |
USRAVSDOQDCJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)CO[N+](=O)[O-] |
Origin of Product |
United States |
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